molecular formula C5H11N B131514 4-Penten-1-amine CAS No. 22537-07-1

4-Penten-1-amine

Cat. No.: B131514
CAS No.: 22537-07-1
M. Wt: 85.15 g/mol
InChI Key: UVBBCQLPTZEDHT-UHFFFAOYSA-N
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Description

4-Penten-1-amine, also known as pent-4-en-1-amine, is an organic compound with the molecular formula C5H11N. It is a colorless liquid with a pungent odor and is soluble in water and many organic solvents. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Penten-1-amine can be synthesized through the hydrogenation of pentene in the presence of ammonia. This reaction typically occurs under high pressure and at room temperature, with a reducing agent acting as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of pentene using ammonia. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Penten-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Penten-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Penten-1-amine involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it can undergo intramolecular cyclization to form cyclic amines. This process involves the activation of the olefin group and subsequent nucleophilic attack by the amine group .

Comparison with Similar Compounds

  • Pent-4-enylamine
  • 1-Pentene-5-amine
  • 5-Amino-1-pentene

Comparison: 4-Penten-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to form cyclic amines through intramolecular cyclization distinguishes it from other similar compounds .

Properties

IUPAC Name

pent-4-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-3-4-5-6/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBBCQLPTZEDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336444
Record name 4-Penten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22537-07-1
Record name 4-Penten-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENT-4-ENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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